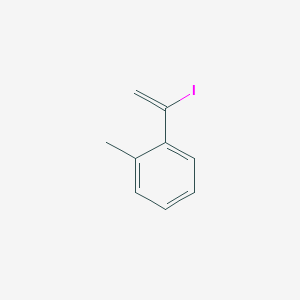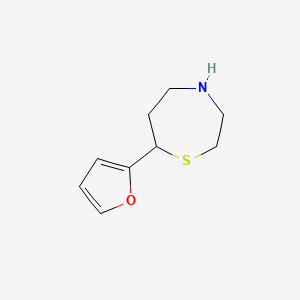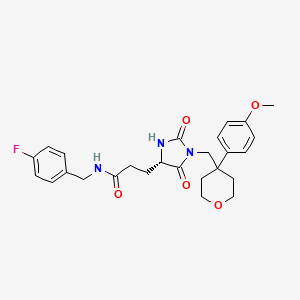
C26H30FN3O5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C26H30FN3O5 is a complex organic molecule. It is known for its intricate structure and significant applications in various scientific fields. This compound is characterized by the presence of fluorine, nitrogen, and oxygen atoms, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C26H30FN3O5 involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the reaction of a fluorophenyl derivative with a nitrogen-containing heterocycle. The process typically involves:
Initial Formation: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction.
Cyclization: The intermediate undergoes cyclization to form the core structure of the compound.
Functional Group Modification: Various functional groups are introduced or modified to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of This compound often employs large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Batch Processing: Using batch reactors to control reaction parameters precisely.
Continuous Flow Processing: Implementing continuous flow reactors for efficient and consistent production.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
C26H30FN3O5: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms or altered functional groups.
Substitution: Substituted compounds with different atoms or groups replacing the original ones.
科学的研究の応用
C26H30FN3O5: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
作用機序
The mechanism of action of C26H30FN3O5 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
C26H30FN3O5: can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
C26H30FN3O4: A compound with a similar structure but one less oxygen atom.
C26H30FN3O6: A compound with an additional oxygen atom, leading to different chemical properties.
C26H29FN3O5: A compound with one less hydrogen atom, affecting its reactivity and stability.
The uniqueness of This compound lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C26H30FN3O5 |
|---|---|
分子量 |
483.5 g/mol |
IUPAC名 |
N-[(4-fluorophenyl)methyl]-3-[(4S)-1-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2,5-dioxoimidazolidin-4-yl]propanamide |
InChI |
InChI=1S/C26H30FN3O5/c1-34-21-8-4-19(5-9-21)26(12-14-35-15-13-26)17-30-24(32)22(29-25(30)33)10-11-23(31)28-16-18-2-6-20(27)7-3-18/h2-9,22H,10-17H2,1H3,(H,28,31)(H,29,33)/t22-/m0/s1 |
InChIキー |
WXFJQEJEYNEIIS-QFIPXVFZSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CN3C(=O)[C@@H](NC3=O)CCC(=O)NCC4=CC=C(C=C4)F |
正規SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CN3C(=O)C(NC3=O)CCC(=O)NCC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


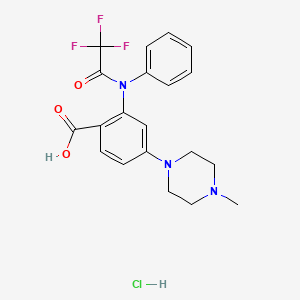
![2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate](/img/structure/B12638611.png)
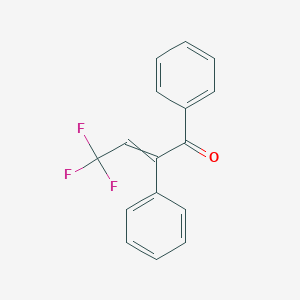
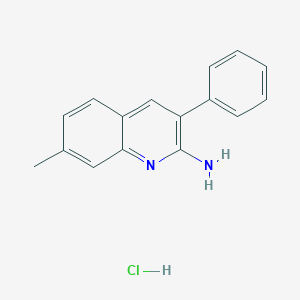

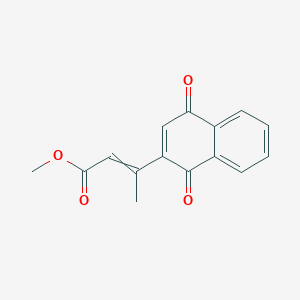
![N-[5-[4-(morpholin-4-ylmethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B12638629.png)
![4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12638643.png)
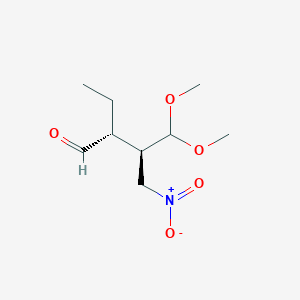

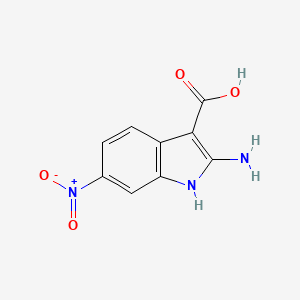
![6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane](/img/structure/B12638662.png)
